molecular formula C16H19FN2O2 B2442594 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide CAS No. 341006-73-3

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide

Cat. No. B2442594
CAS RN: 341006-73-3
M. Wt: 290.338
InChI Key: UQGODANYOAYSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide” is a chemical compound that contains a cyclohexene ring, which is a six-membered ring with one double bond, and a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached . The “oxamide” part of the name suggests it contains a functional group derived from oxamic acid, which is a carboxylic acid where the hydroxyl group has been replaced by an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexene ring, a fluorophenyl group, and an oxamide group . The exact structure would depend on the positions of these groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .

Scientific Research Applications

  • Serotonin 5-HT1A Receptor Antagonist : A study by García et al. (2014) synthesized and evaluated N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides. These compounds, including a cyclohexanecarboxamide derivative, demonstrated properties as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. This research has implications for understanding and treating neuropsychiatric disorders through the quantification of 5-HT1A receptors in the brain (García et al., 2014).

  • PET Tracers for Serotonin Receptors : Lang et al. (1999) developed fluorinated derivatives of WAY 100635 for use as PET tracers, facilitating the study of serotonin receptors. These derivatives were evaluated in rats, demonstrating their potential for assessing changes in serotonin levels and providing a means to measure the distribution of 5-HT1A receptors (Lang et al., 1999).

  • Antimicrobial Agents : Bawazir and Abdel-Rahman (2018) synthesized new fluorine-substituted amino compounds with 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds showed high antimicrobial activity, particularly those containing both nitro and fluorine elements. This research contributes to the development of new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

  • Anticancer Agents : Alam et al. (2016) designed and synthesized pyrazole derivatives as potential anticancer agents. These compounds showed significant cytotoxicity against cancer cell lines and inhibited topoisomerase IIα, a key enzyme in DNA replication. This study provides insights into new therapeutic options for cancer treatment (Alam et al., 2016).

  • Radioligand Binding to Serotonin Receptors : Choi et al. (2015) evaluated the use of 18F-Mefway for quantifying 5-HT1A receptors in human subjects. This study compared 18F-Mefway with 18F-FCWAY, providing insights into the effectiveness of these compounds in imaging serotonin receptors in the brain (Choi et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various industries .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGODANYOAYSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.